4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide follows systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its full IUPAC name is derived through the following structural breakdown:
- Parent hydrocarbon framework : A naphthalene ring system (bicyclic aromatic structure) serves as the core.
- Substituents :
- A hydroxyl (-OH) group at position 1 of the naphthalene ring.
- An amino (-NH₂) group at position 4.
- A carboxamide group (-CONH-) at position 2, linked to a butyl chain.
- The butyl chain connects to a phenoxy group substituted with two tert-butyl (1,1-dimethylethyl) groups at positions 2 and 4.
The structural formula is represented as:
O=C(NH-(CH₂)₄-O-C₆H₃(C(CH₂CH₃)₃)₂-2,4)-C₁₀H₅(OH)(NH₂)-1,4
Key features include:
- Naphthalene backbone : Positions 1 (hydroxyl), 2 (carboxamide), and 4 (amino) are substituted.
- Phenoxy-butoxy side chain : A four-carbon alkyl chain bridges the carboxamide nitrogen to a 2,4-di-tert-butylphenoxy group.
The SMILES notation for this compound is:
O=C(NCCOC1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C)C2=C(C3=C(C=CC=C3)C(=C2O)N)N
and its InChIKey identifier is:
QPKGVCZMJWKEHI-UHFFFAOYSA-N
These representations enable precise computational modeling and database searches.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number 94022-25-0 , assigned by the Chemical Abstracts Service. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| European Community (EC) No. | 301-520-3 |
| PubChem CID | 805104 |
| ChEMBL ID | CHEMBL81157 |
| DSSTox Substance ID | DTXSID20240269 |
Synonyms and alternative designations reflect historical naming conventions and patent literature:
- 4-Amino-N-[4-(2,4-ditert-butylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide
- 1-Hydroxy-4-amino-N-(4-(2,4-di-tert-pentylphenoxy)butyl)naphthalene-2-carboxamide
- NS00039911 (Nikkaji identifier).
These aliases are critical for cross-referencing across chemical databases and regulatory documents.
Molecular Formula and Weight Validation
The molecular formula C₂₉H₃₈N₂O₃ is confirmed through high-resolution mass spectrometry and elemental analysis. The theoretical molecular weight calculation proceeds as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 29 | 12.011 | 348.319 |
| Hydrogen | 38 | 1.008 | 38.304 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 462.637 |
Experimental measurements using electrospray ionization (ESI-MS) report a molecular weight of 462.624 g/mol , consistent with the theoretical value. Discrepancies (±0.013 g/mol) fall within acceptable margins for instrumental error, validating the formula’s accuracy.
A comparison of molecular descriptors across databases further corroborates this identity:
| Database | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| PubChem | C₂₉H₃₈N₂O₃ | 462.624 |
| ChEMBL | C₂₉H₃₈N₂O₃ | 462.624 |
| ChemSpider | C₂₉H₃₈N₂O₃ | 462.624 |
Properties
CAS No. |
94022-25-0 |
|---|---|
Molecular Formula |
C29H38N2O3 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-amino-N-[4-(2,4-ditert-butylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H38N2O3/c1-28(2,3)19-13-14-25(23(17-19)29(4,5)6)34-16-10-9-15-31-27(33)22-18-24(30)20-11-7-8-12-21(20)26(22)32/h7-8,11-14,17-18,32H,9-10,15-16,30H2,1-6H3,(H,31,33) |
InChI Key |
QPKGVCZMJWKEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)N)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenoxybutyl Intermediate
- The phenoxybutyl segment bearing the 2,4-bis(1,1-dimethylethyl) substituents is typically prepared by reacting a suitably substituted phenol with a butyl halide derivative under basic conditions.
- Potassium carbonate (K2CO3) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) is commonly used to facilitate the nucleophilic substitution reaction, yielding the phenoxybutyl intermediate.
Coupling with Hydroxynaphthalene Carboxamide
- The carboxamide core, 1-hydroxynaphthalene-2-carboxylic acid or its activated derivative (e.g., acid chloride or ester), is coupled with the amino-functionalized phenoxybutyl intermediate.
- This amide bond formation is often catalyzed by coupling agents such as carbodiimides (e.g., EDC, DCC) or via palladium-catalyzed cross-coupling reactions using ligands like BINAP under inert atmosphere at elevated temperatures (around 80 °C).
- The reaction mixture is typically purified by silica gel column chromatography to isolate the desired amide product.
Functional Group Transformations
- Hydroxylation at the naphthalene ring and amination steps may involve selective reduction or fluorination reactions.
- For example, reduction of carbonyl groups using sodium borohydride (NaBH4) in methanol or tetrahydrofuran (THF) at controlled temperatures (10–20 °C) is a common method to introduce hydroxyl groups.
- Fluorination reagents such as Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) are used for selective fluorination of hydroxyl or carbonyl groups when required.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenol alkylation | Phenol, K2CO3, NMP | Room temp to 80 °C | 1–3 hours | 70–85 | Nucleophilic aromatic substitution |
| Amide bond formation | Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane, N2 atmosphere | 80 °C | 1 hour | 60–75 | Palladium-catalyzed coupling |
| Reduction of carbonyl to OH | NaBH4, MeOH/THF | 10–20 °C | 1 hour | 56 | Controlled addition, pH adjustment |
| Fluorination (optional) | Deoxo-Fluor®, CHCl3 or DAST | Room temp | 1–2 hours | Variable | For selective fluorination |
Purification and Analysis
- The crude products are purified by silica gel column chromatography.
- Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is employed for final purification and impurity isolation.
- Analytical methods include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.
Research Findings and Optimization Notes
- The use of palladium catalysts with BINAP ligand has been shown to improve coupling efficiency and selectivity in the amide bond formation step.
- Maintaining controlled temperature during reduction with sodium borohydride is critical to avoid over-reduction or side reactions.
- The choice of solvent and base in the phenol alkylation step significantly affects the yield and purity of the phenoxybutyl intermediate.
- The HPLC method developed for this compound is scalable and suitable for both analytical and preparative purposes, facilitating pharmacokinetic studies and impurity profiling.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Phenol, K2CO3, NMP, alkyl halide | Synthesis of phenoxybutyl intermediate |
| 2 | Amide bond formation | Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane, N2 | Coupling phenoxybutyl with hydroxynaphthalene carboxamide |
| 3 | Reduction | NaBH4, MeOH/THF | Conversion of carbonyl to hydroxyl group |
| 4 | Fluorination (optional) | Deoxo-Fluor®, DAST | Selective fluorination of functional groups |
| 5 | Purification | Silica gel chromatography, RP-HPLC | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of this compound is in the field of analytical chemistry. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase comprising acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. This technique is scalable and useful for isolating impurities and conducting pharmacokinetic studies .
Pharmacological Studies
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. The following table summarizes key findings from studies on its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These findings indicate that the compound may inhibit specific enzymes crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Found an IC50 value of 10 µM, where the compound inhibited specific enzymes essential for cancer cell survival .
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the naphthalene core, substituent groups, or alkyl chain variations. Below is a detailed comparison:
Substituent Variations on the Phenoxybutyl Chain
- Target Compound: Contains 2,4-bis(1,1-dimethylethyl)phenoxy (tert-butyl) groups. These bulky substituents enhance lipophilicity (logP) and may improve metabolic stability by shielding reactive sites .
- Analog with 2,4-Bis(1,1-dimethylpropyl)phenoxy: Replacing tert-butyl with dimethylpropyl groups increases the alkyl chain length, further elevating lipophilicity. This modification was registered under CAS 5084-13-9 (EINECS 225-797-4) and may influence membrane permeability or binding affinity in biological systems .
Functional Group Modifications on the Naphthalene Core
- 4-[[(Tetrazol-5-yl)sulfanyl] Substituents: A related compound (CAS 5084-13-9) replaces the amino and hydroxyl groups with a tetrazole-sulfanyl moiety. This analog’s increased polarity may reduce blood-brain barrier penetration compared to the target compound .
- Azo and Sulfonyl Derivatives: describes analogs with azo (-N=N-) and sulfonyl (-SO₂-) groups, such as N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[(2-(methylsulfonyl)-4-nitrophenyl)azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]naphthalene-2-carboxamide. These electron-withdrawing groups introduce strong polarity, likely shifting applications toward dyes or sensors rather than therapeutic uses .
Amide and Benzanilide Derivatives
- Benzanilide Analogs: lists compounds like 4-Aminobenzanilide (CAS 782-45-6) and 4'-Aminobenzanilide (CAS 17625-83-1). These lack the naphthalene core and phenoxybutyl chain, reducing steric bulk and lipophilicity. Their simpler structures may favor solubility but limit binding specificity in biological targets .
- Diethylamino and Imino Modifications: Biopharmacule’s catalog () includes 4-[[4-(diethylamino)phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide (CAS 161358-44-7).
Data Table: Key Structural and Property Comparisons
Research Findings and Implications
- Lipophilicity vs. Bioavailability : Bulky tert-butyl or dimethylpropyl groups () enhance lipophilicity but may reduce aqueous solubility, necessitating formulation optimization for therapeutic use.
- Functional Group Trade-offs: Amino and hydroxyl groups (target compound) favor hydrogen bonding, whereas sulfonyl/azo groups () prioritize electronic properties over bioavailability .
- Synthetic Complexity : Longer alkyl chains (e.g., dimethylpropyl) or tetrazole incorporation () increase synthetic difficulty but offer tailored stability or activity profiles .
Biological Activity
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide, commonly referred to as compound 94022-25-0, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C29H38N2O3
- Molecular Weight : 462.62 g/mol
- CAS Number : 94022-25-0
- IUPAC Name : 4-amino-N-[4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes such as proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors linked to cancer progression.
Antitumor Activity
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Leukemia Cells : The compound demonstrated cytotoxic effects comparable to established chemotherapeutics in leukemia KG-1 cells, with IC50 values in the micromolar range .
Inhibition of Enzyme Activity
The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer:
| Enzyme Target | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
These findings indicate that the compound may serve as a lead for developing novel HDAC inhibitors .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the chemical structure can significantly affect its potency and selectivity towards specific targets.
Key Observations:
- The presence of the hydroxynaphthalene moiety enhances interaction with target proteins.
- Substituents on the phenoxy group influence lipophilicity and cellular uptake.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Assays : In vitro assays confirmed its effectiveness against various cancer cell lines, including leukemia and solid tumors.
- Mechanistic Studies : Investigations into its mechanism revealed that it induces cell cycle arrest and apoptosis in sensitive cell lines.
- Comparative Studies : Compared to other known compounds like SGI-1027, it exhibited similar or superior activity against DNMTs and HDACs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide in a laboratory setting?
- Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the naphthalene core. Key steps include coupling the 1-hydroxynaphthalene-2-carboxamide moiety to a tert-butylphenoxybutyl chain via amide bond formation. Reaction optimization may require anhydrous conditions, catalysts like EDCI/HOBt for amide coupling, and purification via column chromatography . Purity validation (≥95%) is critical using HPLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the tert-butyl groups (δ ~1.3 ppm in ¹H NMR) and aromatic protons. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 613.8 via ESI-MS). Fourier-Transform Infrared Spectroscopy (FTIR) identifies hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
Q. What solvents are suitable for dissolving this compound, and how does solvent choice impact experimental outcomes?
- Methodological Answer : The compound exhibits limited solubility in aqueous buffers but dissolves in dimethyl sulfoxide (DMSO) or methanol. Solvent polarity affects aggregation states: DMSO enhances solubility for biological assays, while methanol is preferred for chromatographic analysis. Precipitation in aqueous media (pH < 6) necessitates buffer optimization (e.g., PBS with 0.1% Tween-80) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from structural analogs (e.g., variations in tert-butyl substituents) or impurities. Validate purity via orthogonal methods (HPLC, elemental analysis) and standardize assay conditions (e.g., cell lines, incubation times). Comparative studies with reference compounds (e.g., Agfa-Labs V152229) can isolate structure-activity relationships .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies (e.g., 24–72 hours at 4°C, 25°C, 37°C) reveal degradation products via LC-MS. Buffering at pH 7.4 (HEPES or Tris) minimizes hydrolysis of the amide bond. Lyophilization in inert atmospheres (argon) preserves long-term stability, while antioxidants (e.g., BHT) prevent phenolic oxidation .
Q. How does the tert-butylphenoxy group influence the compound’s interactions with biological targets?
- Methodological Answer : The tert-butyl groups enhance lipophilicity, promoting membrane permeability and binding to hydrophobic pockets (e.g., enzyme active sites). Steric hindrance from the substituents may reduce off-target interactions, as observed in molecular docking studies with cytochrome P450 isoforms .
Q. What in vitro models are appropriate for assessing the compound’s pharmacokinetic properties?
- Methodological Answer : Use liver microsomes (human/rat) to evaluate metabolic stability, measuring half-life (t₁/₂) via LC-MS. Plasma protein binding assays (equilibrium dialysis) and Caco-2 cell monolayers predict bioavailability. Monitor pH-dependent solubility shifts to correlate with absorption potential .
Q. Are there known off-target interactions, and how can they be mitigated during drug development?
- Methodological Answer : Broad-spectrum kinase/GPCR profiling identifies off-target binding. Mitigation strategies include introducing polar groups (e.g., hydroxyls) to reduce nonspecific interactions or modifying the butyl linker length to alter steric accessibility. Computational modeling (e.g., molecular dynamics) optimizes selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
